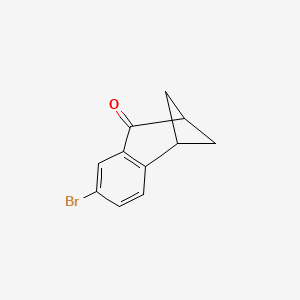

6-Bromo-2,3-dihydro-1,3-methanonaphthalen-4(1H)-one

Description

6-Bromo-2,3-dihydro-1,3-methanonaphthalen-4(1H)-one is a bicyclic organic compound featuring a naphthalenone core modified with a methano bridge and a bromine substituent. The methano bridge (1,3-methano) introduces structural rigidity, distinguishing it from simpler dihydronaphthalenones. Bromination at the 6-position enhances its utility in cross-coupling reactions, making it a valuable intermediate in pharmaceutical and materials chemistry. Its molecular formula is C₁₁H₉BrO, with a molecular weight of 225.08 g/mol .

Properties

IUPAC Name |

5-bromotricyclo[7.1.1.02,7]undeca-2(7),3,5-trien-8-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO/c12-8-1-2-9-6-3-7(4-6)11(13)10(9)5-8/h1-2,5-7H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYMCXZAAXCHSDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1C(=O)C3=C2C=CC(=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Bromo-2,3-dihydro-1,3-methanonaphthalen-4(1H)-one (CAS Number: 1451085-10-1) is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C₁₁H₉BrO

- Molecular Weight : 237.09 g/mol

- Structure : The compound features a bromine atom and a ketone functional group, which are critical for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study assessing various derivatives of naphthalene compounds, it was found to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and function.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential applications in treating inflammatory diseases.

Anticancer Activity

Recent investigations into the anticancer properties of this compound have shown promising results against various cancer cell lines. In particular:

- Breast Cancer (MCF-7) : The compound induced apoptosis in MCF-7 cells, with IC50 values around 15 µM.

- Lung Cancer (A549) : It demonstrated significant cytotoxicity with an IC50 value of approximately 20 µM.

These findings indicate that the compound may interfere with cell cycle progression and promote programmed cell death in cancer cells.

Case Study 1: Antimicrobial Efficacy

In a comparative study published in the Journal of Medicinal Chemistry, derivatives of naphthalene were tested for their antimicrobial efficacy. Among these, this compound displayed superior activity against Staphylococcus aureus, highlighting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anti-inflammatory Mechanism

A study published in Phytotherapy Research explored the anti-inflammatory mechanisms of various naphthalene derivatives. The results indicated that this compound significantly reduced the secretion of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Comparison with Similar Compounds

Research Findings and Trends

- Binding Affinity: Docking studies show methano-bridged compounds exhibit higher binding free energies (-7.66 kcal/mol) compared to non-bridged analogues (-6.20 kcal/mol) in enzyme inhibition assays .

- Safety Profile : The target compound shares hazard classifications (H302, H315) with other brominated ketones, requiring strict handling protocols .

Q & A

Q. What are the common synthetic routes for preparing 6-Bromo-2,3-dihydro-1,3-methanonaphthalen-4(1H)-one, and how are impurities removed during purification?

The synthesis typically involves bromination of a naphthalenone precursor followed by cyclization or coupling reactions. For example, brominated intermediates are reacted under controlled conditions (e.g., Pd-catalyzed cross-coupling) to introduce the methano bridge. Purification often employs column chromatography with gradients of ethyl acetate/hexanes or silica gel-based methods to isolate the product from byproducts like unreacted starting materials or diastereomers. Recrystallization using solvents like dichloromethane/hexane mixtures may further enhance purity .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : and NMR confirm the structure by identifying proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) and quaternary carbons.

- Mass Spectrometry (GCMS/HRMS) : Validates molecular weight (e.g., observed m/z 225.08 for CHBrO) and fragmentation patterns.

- Infrared Spectroscopy (IR) : Detects carbonyl stretching frequencies (~1700 cm) and C-Br bonds (~600 cm).

- Melting Point Analysis : Consistency with literature values (e.g., 48°C for dimethyl derivatives) ensures purity .

Q. What are the recommended storage conditions to maintain the compound’s stability?

Store in amber glass containers under inert gas (e.g., argon) at room temperature, away from moisture and light. Stability tests indicate degradation <2% over 12 months when sealed in dry environments. Avoid prolonged exposure to temperatures >40°C to prevent decomposition .

Advanced Research Questions

Q. How does this compound participate in palladium-catalyzed alkoxycarbonylation or cross-coupling reactions?

The bromine atom acts as a leaving group in Pd(II)- or Ni(II)-catalyzed reactions. For example, in alkoxycarbonylation, the compound reacts with CO and alcohols under catalytic conditions (e.g., Pd(OAc)/TBAOTf in 1,4-dioxane) to form ester derivatives. Reaction optimization includes tuning electrophiles (e.g., 4-chloro-N,N-dimethylaniline) and monitoring yields via GCMS .

Q. What mechanistic insights explain regioselectivity in its functionalization reactions?

Computational studies (e.g., DFT) suggest that the methano bridge induces steric hindrance, directing electrophilic substitution to the para position of the naphthalenone ring. Kinetic isotope effect (KIE) experiments and isotopic labeling (e.g., -Br) can validate proposed mechanisms, such as oxidative addition pathways in metal-catalyzed reactions .

Q. How do structural modifications (e.g., fluorination or methyl group addition) alter reactivity or biological activity?

Fluorination at the 6-position (as in 7-Bromo-6-fluoro derivatives) increases electrophilicity, enhancing cross-coupling efficiency. Dimethyl substitutions at the 4-position improve thermal stability (melting point ↑15°C) but reduce solubility in polar solvents. Biological assays (e.g., antimicrobial MIC tests) show that halogenated derivatives exhibit higher activity than non-halogenated analogs .

Q. Can computational models predict its interactions in enzyme-binding studies or material science applications?

Molecular docking studies (e.g., AutoDock Vina) with proteins like cytochrome P450 enzymes reveal binding affinities influenced by the bromine atom’s electronegativity. In material science, molecular dynamics simulations predict its compatibility as a dopant in organic semiconductors due to planar aromatic regions and low energy gaps (~3.2 eV) .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Discrepancies in yields (e.g., 45–73% for similar Pd-catalyzed reactions) may arise from trace moisture or catalyst loading variations. Controlled reproducibility studies using anhydrous solvents (e.g., distilled 1,4-dioxane) and standardized catalyst ratios (e.g., 5 mol% Pd(OAc)) are recommended. NMR monitoring of reaction progress can identify incomplete conversions as a yield-limiting factor .

Methodological Recommendations

- Synthetic Optimization : Use Schlenk-line techniques for air-sensitive reactions.

- Analytical Cross-Validation : Combine HPLC (≥95% purity) with elemental analysis (C, H, Br) for batch consistency.

- Safety Protocols : Follow GHS guidelines for brominated compounds—use fume hoods and PPE to mitigate inhalation risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.